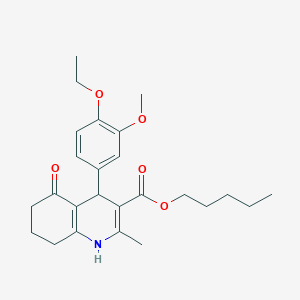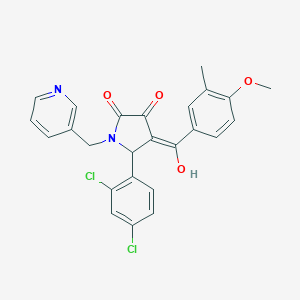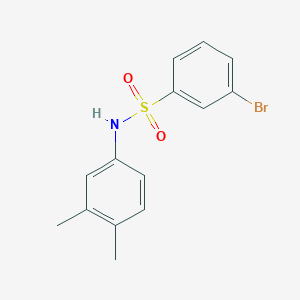![molecular formula C19H14FN7O2 B265793 8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT-1, is a novel compound that has shown promising results in scientific research. TAT-1 belongs to the class of heptazanonanes and has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
作用機序
TAT-1 exerts its effects by binding to specific receptors in the body. This binding activates various signaling pathways that lead to the inhibition of cancer cell growth and the protection of neurons from damage. TAT-1 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TAT-1 has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that TAT-1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. TAT-1 has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using TAT-1 in lab experiments is its unique chemical structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the synthesis of TAT-1 is a complex process that requires expertise in organic chemistry. Additionally, further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications.
将来の方向性
There are several future directions for research on TAT-1. One potential area of research is the development of TAT-1-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of research is the exploration of TAT-1's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the safety and efficacy of TAT-1 in humans.
In conclusion, TAT-1 is a novel compound that has shown promising results in scientific research. Its unique chemical structure and potential applications in the field of medicine and biotechnology make it an exciting area of research. Further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications and to explore its potential as a diagnostic tool.
合成法
The synthesis of TAT-1 involves a complex series of reactions that require expertise in organic chemistry. The most commonly used method for synthesizing TAT-1 involves the reaction of 3-fluoroaniline and 4-methoxybenzaldehyde with heptazanonane-2,4,5,6,7,11,12-heptone. This reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure TAT-1.
科学的研究の応用
TAT-1 has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that TAT-1 has anti-cancer properties and can inhibit the growth of cancer cells. TAT-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C19H14FN7O2 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-7-5-10(6-8-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-3-2-4-12(20)9-11/h2-9,17,25-26H,1H3 |
InChIキー |
WRZVAEPIEFKJTN-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)


![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)


![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)



![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)